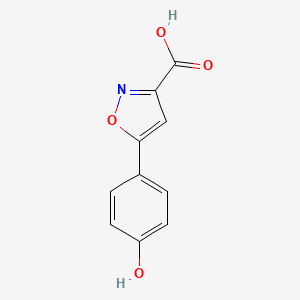

5-(4-Hydroxyphenyl)isoxazole-3-carboxylic acid

説明

特性

IUPAC Name |

5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-7-3-1-6(2-4-7)9-5-8(10(13)14)11-15-9/h1-5,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQJYQJRWKEMEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxyphenyl)isoxazole-3-carboxylic acid typically involves the reaction of 4-hydroxyacetophenone with hydroxylamine hydrochloride to form an intermediate, which is then cyclized to produce the isoxazole ring. The reaction conditions often include the use of a base such as sodium acetate and a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

化学反応の分析

Amide Formation via Carboxylic Acid Reactivity

The carboxylic acid group undergoes nucleophilic acyl substitution with primary/secondary amines to form N-substituted amides . This reaction is critical in medicinal chemistry for generating bioactive derivatives.

Example Reaction :

-

Reactants : 5-(4-Hydroxyphenyl)isoxazole-3-carboxylic acid + 3-chloro-2-methylaniline

-

Product : N-(3-Chloro-2-methylphenyl)-5-(4-hydroxyphenyl)isoxazole-3-carboxamide

-

Mechanism : The carboxylic acid reacts with the amine under coupling conditions (e.g., EDC/HOBt) to form an amide bond, with elimination of water .

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Amide Formation | 3-Chloro-2-methylaniline, EDC/HOBt | N-(3-Chloro-2-methylphenyl)isoxazole-3-carboxamide |

Esterification of the Carboxylic Acid

The carboxylic acid can react with alcohols in the presence of acid catalysts (e.g., HCl) or coupling reagents to form ester derivatives .

Example Reaction :

-

Reactants : this compound + Ethanol + HCl

-

Product : Ethyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Esterification | Ethanol, HCl | Ethyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate | General |

Hydroxyl Group Functionalization

The para-hydroxyl group on the phenyl ring undergoes alkylation , acetylation , or protection/deprotection reactions.

Example Reactions :

-

Methylation : Reaction with methyl iodide forms a methoxy group.

-

Acetylation : Reaction with acetyl chloride generates an acetate ester.

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Methylation | Methyl iodide | 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid | |

| Acetylation | Acetyl chloride | 5-(4-Acetoxyphenyl)isoxazole-3-carboxylic acid | General |

Isoxazole Ring Reactivity

While the isoxazole ring in this compound is not directly modified in the provided sources, general isoxazole chemistry suggests potential reactivity:

-

Nucleophilic Substitution : Possible if electron-withdrawing groups activate the ring.

-

Cycloaddition : May participate in reactions like dipolar cycloaddition under specific conditions .

Synthetic Pathways and Derivatization

The compound serves as a scaffold for generating biologically active derivatives. For instance, amide derivatives exhibit immunosuppressive activity by modulating cytokine production and inducing apoptosis in immune cells .

Key Findings :

科学的研究の応用

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of isoxazole derivatives, including 5-(4-Hydroxyphenyl)isoxazole-3-carboxylic acid, in the development of anticancer agents. For instance, a series of indole-isoxazole hybrids were synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including liver (Huh7), breast (MCF7), and colon (HCT116) cancers. Some derivatives demonstrated potent anticancer activities with IC50 values ranging from 0.7 to 35.2 µM, indicating their effectiveness in inhibiting cancer cell proliferation .

Table 1: Cytotoxicity of Isoxazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | Huh7 | 2.3 |

| 5r | MCF7 | >40 |

| 5t | HCT116 | 17.9 |

1.2 Anti-Tuberculosis Activity

Another promising application of this compound derivatives is in the fight against tuberculosis (TB). A study synthesized a library of urea/thiourea-based derivatives and evaluated their efficacy against Mycobacterium tuberculosis (Mtb). The results indicated that several compounds exhibited potent in vitro activity against both drug-susceptible and drug-resistant strains of Mtb, with minimal toxicity to normal cells .

Table 2: Activity Against Mycobacterium tuberculosis

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 3,4-Dichlorophenyl | 0.25 | Drug-Susceptible |

| 4-Chlorophenyl | 1 | Drug-Resistant |

Mechanistic Insights

The mechanism by which isoxazole derivatives exert their anticancer effects often involves the inhibition of key cellular pathways. For example, certain compounds were shown to arrest the cell cycle at the G0/G1 phase and reduce levels of cyclin-dependent kinase 4 (CDK4), a crucial regulator of cell cycle progression . This suggests that these compounds may function as effective agents in targeting cancer cell growth.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step chemical reactions starting from simpler isoxazole precursors. The ability to modify its structure has led to the creation of various derivatives with enhanced biological activities. For example, modifications at the phenyl ring or the carboxylic acid group can significantly influence the compound's pharmacological properties .

作用機序

The mechanism of action of 5-(4-Hydroxyphenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of inflammatory mediators or disruption of cancer cell proliferation .

類似化合物との比較

Chemical Identity :

- IUPAC Name : 5-(4-Hydroxyphenyl)isoxazole-3-carboxylic acid

- CAS No.: 33282-15-4

- Molecular Formula: C₁₀H₇NO₄

- Molecular Weight : 205.17 g/mol

- Structure : Features a para-hydroxyphenyl group attached to the 5-position of an isoxazole ring and a carboxylic acid group at the 3-position (Figure 1) .

Physical Properties :

- Appearance : Solid

- Storage : Stable at 2–8°C in dry conditions .

- Safety : Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Applications :

Primarily used as a synthetic intermediate in medicinal chemistry, particularly for developing enzyme inhibitors (e.g., membrane-bound pyrophosphatases) .

Structural Analogues with Varying Aromatic Substituents

Table 1: Key Structural Analogues and Their Properties

Key Observations :

Substituent Effects on Reactivity :

- Electron-Donating Groups (e.g., methoxy) : Increase electron density on the aromatic ring, improving stability in electrophilic reactions. Methoxy derivatives (e.g., 11g) exhibit higher synthetic yields (60–69%) compared to nitro-substituted analogs (64%) .

- Electron-Withdrawing Groups (e.g., nitro) : Reduce electron density, accelerating reactions like ester hydrolysis (e.g., 11h synthesized in 1 hour vs. 22–24 hours for methoxy derivatives) .

Biological Activity: Hydroxyphenyl vs. Nitrophenyl: The hydroxyl group facilitates hydrogen bonding with enzyme active sites, making it a potent inhibitor of pyrophosphatases. Nitro derivatives may engage in redox interactions . Thiazole and Pyrazole Derivatives: Heterocyclic substituents (e.g., 2-methylthiazol-4-yl) introduce additional binding sites, improving selectivity for targets like monoamine oxidase .

Physical Properties :

- Solubility : Hydroxyphenyl derivatives exhibit higher aqueous solubility due to polarity, whereas methoxy and nitro analogs are more lipophilic .

- Thermal Stability : Nitro-substituted compounds (e.g., 11h) may decompose at lower temperatures due to nitro group instability .

Key Insights :

生物活性

5-(4-Hydroxyphenyl)isoxazole-3-carboxylic acid (CAS 33282-15-4) is a compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. It has been investigated for:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which can block their activity and disrupt cellular processes involved in inflammation and cancer proliferation .

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, potentially reducing the production of inflammatory mediators .

1. Immunosuppressive Properties

A study highlighted the immunosuppressive effects of isoxazole derivatives, including modifications at position 4 of the isoxazole ring. The derivatives showed varying degrees of inhibition on phytohemagglutinin (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs) . The specific modifications led to compounds with significant immunomodulatory effects, suggesting potential applications in autoimmune disorders.

2. Anticancer Activity

This compound has been evaluated for its anticancer properties. It demonstrated cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and inhibition of cell proliferation. For instance, derivatives similar to this compound showed IC50 values indicating effective growth inhibition in cell lines such as MCF-7 and A549 .

3. Antimicrobial Activity

The compound has also been screened for antimicrobial properties. In vitro studies indicated effectiveness against certain bacterial strains, suggesting potential applications in treating infections .

Research Findings

Several studies have documented the biological activities and mechanisms associated with this compound:

Case Studies

- Immunomodulatory Effects : A case study involving derivatives of isoxazole showed that certain compounds could enhance or suppress immune responses depending on their structural modifications. The study emphasized the importance of the isoxazole structure in mediating these effects .

- Antitumor Activity : Another investigation focused on the anticancer potential of isoxazole derivatives, revealing that specific compounds could induce apoptosis in cancer cells through caspase activation pathways .

Q & A

Q. What are the established synthetic routes for preparing 5-(4-hydroxyphenyl)isoxazole-3-carboxylic acid derivatives?

The synthesis typically involves a multi-step process:

- Step 1 : Prepare chalcone intermediates via aldol condensation of substituted benzaldehydes with acetone in an alkaline medium.

- Step 2 : React chalcones with diethyl oxalate under basic conditions (e.g., sodium ethoxide in hexane) to form 2,4-diketoesters.

- Step 3 : Cyclize the diketoesters with hydroxylamine hydrochloride in a buffered acetic acid/sodium acetate system (pH ~4) to yield 5-substituted isoxazole-3-carboxylic acid esters.

- Step 4 : Hydrolyze the esters using HCl in acetic acid to obtain the free carboxylic acid derivatives . Key factors include controlling pH to ensure regioselectivity and optimizing reaction times (e.g., reflux for 2–5 hours).

Q. Which spectroscopic techniques are critical for characterizing these compounds?

- NMR spectroscopy (¹H and ¹³C) confirms substituent positions and regiochemistry of the isoxazole ring.

- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acids).

- Mass spectrometry (HRMS or ESI-MS) verifies molecular weights and fragmentation patterns.

- Elemental analysis ensures purity and stoichiometry .

Q. How do physicochemical properties (e.g., hydrogen bonding capacity) influence experimental design?

- Hydrogen bond donors/acceptors : The carboxylic acid group (1 donor, 2 acceptors) and hydroxylphenyl group (1 donor) enhance solubility in polar solvents but may limit membrane permeability.

- Topological polar surface area (TPSA) : Values >60 Ų (e.g., 61.6 Ų for ethyl ester derivatives) suggest high polarity, guiding solvent selection for recrystallization (e.g., ethanol/water mixtures) .

- Thermal stability : Boiling points >400°C (observed in analogs) necessitate vacuum distillation or sublimation for purification .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of isoxazole ring formation during synthesis?

Regioselectivity is dictated by:

- Electrophilicity enhancement : The ethoxycarbonyl group activates the adjacent carbonyl carbon in 2,4-diketoesters, making it more susceptible to nucleophilic attack by hydroxylamine.

- pH-controlled nucleophilicity : Buffering at pH 4 ensures hydroxylamine exists as H₂NOH, where the nitrogen atom is more nucleophilic, favoring attack at the activated C2 position over C4 . Computational studies (e.g., DFT calculations) can further validate these electronic effects.

Q. How do structural modifications (e.g., para-substituents) affect anti-inflammatory activity and ulcerogenicity?

- Electron-withdrawing groups (e.g., -NO₂ at the phenyl ring): Derivatives like 5-(p-nitrostyryl)isoxazole-3-carboxylic acid ethyl ester show rapid onset (75% inflammation inhibition at 1 hour) and sustained action (up to 5 hours) due to enhanced electron-deficient character, improving target binding .

- Electron-donating groups (e.g., -OCH₃): Methoxy-substituted analogs exhibit comparable potency to indomethacin but reduced gastrointestinal toxicity, attributed to lower COX-2 selectivity .

- SAR studies : In vivo rat models (100 mg/kg dose) combined with histopathology (electron microscopy) are used to assess ulcerogenic liability .

Q. What strategies improve the bioavailability of these hydrophobic derivatives?

- Salt formation : Analogous compounds (e.g., morpholin-4-ylmethyl-phenyl derivatives) are formulated as mesylate or hydrochloride salts to enhance water solubility .

- Prodrug approaches : Esterification of the carboxylic acid group (e.g., ethyl esters) improves intestinal absorption, with hydrolysis in vivo releasing the active form .

- Nanocarrier systems : Liposomal encapsulation or polymeric nanoparticles can mitigate poor solubility, as demonstrated in related isoxazole-based drug candidates .

Methodological Considerations

Q. How are contradictions in biological data resolved (e.g., varying IC₅₀ values across studies)?

- Standardized assays : Use consistent inflammation models (e.g., carrageenan-induced rat paw edema) and control compounds (e.g., indomethacin) to normalize results.

- Metabolic stability testing : Evaluate hepatic microsomal stability to identify derivatives prone to rapid clearance, which may explain potency discrepancies .

- Crystallographic validation : X-ray diffraction of protein-ligand complexes (e.g., COX-2 binding) clarifies structural determinants of activity .

Q. What in silico tools are recommended for predicting ADMET properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。